molecular formula C22H30N4O5S B1675463 Linaprazan mesylate CAS No. 855998-67-3

Linaprazan mesylate

Katalognummer: B1675463
CAS-Nummer: 855998-67-3
Molekulargewicht: 462.6 g/mol
InChI-Schlüssel: QCHUWMQLRFKFDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Linaprazan mesylate is a bio-active chemical.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Gastroesophageal Reflux Disease (GERD)
    • Linaprazan mesylate is primarily being developed for the treatment of moderate to severe erosive gastroesophageal reflux disease (eGERD). Clinical trials have demonstrated its efficacy in healing erosive esophagitis, with healing rates significantly higher than those observed with standard treatments like lansoprazole. In a Phase II study, linaprazan glurate (the prodrug form) achieved a healing rate of 89% compared to 38% for lansoprazole .
  • Erosive Esophagitis
    • The compound has shown effectiveness in treating erosive esophagitis, with studies indicating that it can provide rapid symptom relief and promote mucosal healing. The LEED trial indicated an overall mean healing rate of 80% for patients treated with linaprazan glurate, further establishing its potential as a superior treatment option .
  • Helicobacter pylori Infection
    • There is ongoing research into the efficacy of this compound in conjunction with antibiotic therapy for Helicobacter pylori eradication. Given its mechanism, it may enhance the effectiveness of antibiotics by creating a more favorable gastric environment for treatment .

Pharmacokinetics and Safety Profile

This compound exhibits a favorable pharmacokinetic profile characterized by:

  • Longer Duration of Action: Compared to its predecessor linaprazan, this compound has been shown to maintain effective plasma levels longer, minimizing the need for higher doses that could lead to adverse effects.
  • Lower Cmax Levels: The administration results in approximately 75% lower peak plasma concentrations than linaprazan, reducing the risk of liver enzyme elevations associated with high drug concentrations .

Table 1: Summary of Clinical Trials Involving this compound

Study TypePopulationInterventionPrimary OutcomeResults
Phase IHealthy VolunteersThis compoundSafety and TolerabilityWell tolerated with no serious adverse events reported
Phase IIPatients with eGERDLinaprazan Glurate vs LansoprazoleHealing Rates89% healing rate for linaprazan glurate vs 38% for lansoprazole
Phase IIIOngoingLinaprazan GlurateEfficacy and SafetyExpected to begin based on positive Phase II results

Eigenschaften

CAS-Nummer

855998-67-3

Molekularformel

C22H30N4O5S

Molekulargewicht

462.6 g/mol

IUPAC-Name

8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide;methanesulfonic acid

InChI

InChI=1S/C21H26N4O2.CH4O3S/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25;1-5(2,3)4/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27);1H3,(H,2,3,4)

InChI-Schlüssel

QCHUWMQLRFKFDK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO.CS(=O)(=O)O

Kanonische SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO.CS(=O)(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Linaprazan mesylate;  AR-h044277AW;  AZD-0865 mesilate;  AZD-0865 mesylate;  Linaprazan mesilate.

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

75 g 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-hydroxyethyl-imidazo[1,2-a]pyridine-6-carboxamide was suspended in 350 ml ethanol and cooled to 10° C. 21.9 g methanesulfonic acid, diluted with 56 ml ethanol was charged. After rinsing with ethanol (44 ml), the suspension was stirred until conversion to 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-hydroxyethyl-imidazo[1,2-a]pyridine-6-carboxamide mesylate salt form B was complete. The crystals of 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-hydroxyethyl-imidazo[1,2-a]pyridine-6-carboxamide mesylate salt form B were isolated and vacuum dried at 30° C. over night. Yield 99%.
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linaprazan mesylate
Reactant of Route 2
Reactant of Route 2
Linaprazan mesylate
Reactant of Route 3
Reactant of Route 3
Linaprazan mesylate
Reactant of Route 4
Linaprazan mesylate
Reactant of Route 5
Reactant of Route 5
Linaprazan mesylate
Reactant of Route 6
Linaprazan mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.